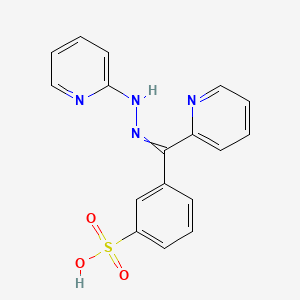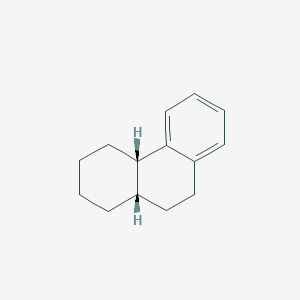
1,11-Dimethyl-1,2,3,4-tetrahydrochrysene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,11-Dimethyl-1,2,3,4-tetrahydrochrysene is an organic compound with the molecular formula C20H20. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two methyl groups at the 1 and 11 positions and a partially hydrogenated ring structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene typically involves the hydrogenation of chrysene derivatives. One common method is the catalytic hydrogenation of 1,11-dimethylchrysene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in an inert solvent such as ethanol or tetrahydrofuran to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent hydrogenation and high yield. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1,11-Dimethyl-1,2,3,4-tetrahydrochrysene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Further reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to produce fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully hydrogenated derivatives.
Substitution: Halogenated or other functionalized aromatic compounds.
科学研究应用
1,11-Dimethyl-1,2,3,4-tetrahydrochrysene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound in studying hydrogenation reactions.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 1,11-Dimethyl-1,2,3,4-tetrahydrochrysene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. Its effects are mediated through the alteration of signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydrochrysene: Lacks the methyl groups at the 1 and 11 positions, resulting in different chemical properties and reactivity.
1,11-Dimethylchrysene: Fully aromatic without the hydrogenation of the ring, leading to distinct chemical behavior.
1,2,3,4-Tetrahydro-1-methylchrysene: Contains only one methyl group, affecting its steric and electronic properties.
Uniqueness
1,11-Dimethyl-1,2,3,4-tetrahydrochrysene is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and physical properties. These features make it valuable in various research and industrial applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
52171-94-5 |
|---|---|
分子式 |
C20H20 |
分子量 |
260.4 g/mol |
IUPAC 名称 |
1,11-dimethyl-1,2,3,4-tetrahydrochrysene |
InChI |
InChI=1S/C20H20/c1-13-6-5-9-17-18-11-10-15-7-3-4-8-16(15)20(18)14(2)12-19(13)17/h3-4,7-8,10-13H,5-6,9H2,1-2H3 |
InChI 键 |
HJQPFVFZAZFPRE-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC2=C1C=C(C3=C2C=CC4=CC=CC=C43)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


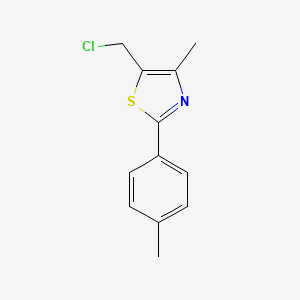
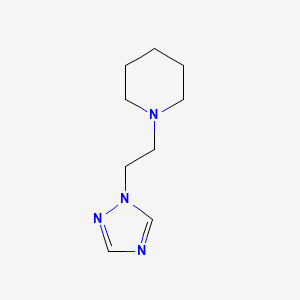
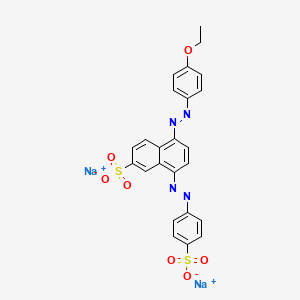

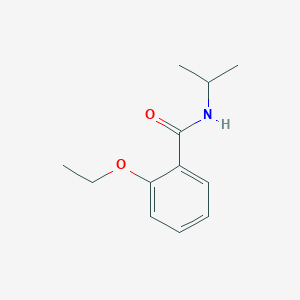
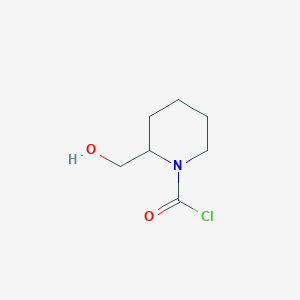
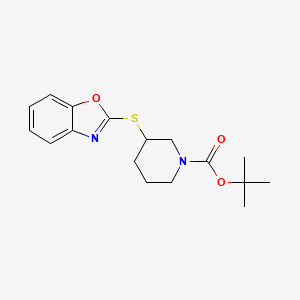
![tert-Butyl [2-(2-chlorophenyl)ethyl]carbamate](/img/structure/B13956737.png)
![1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid](/img/structure/B13956743.png)

![2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13956749.png)
